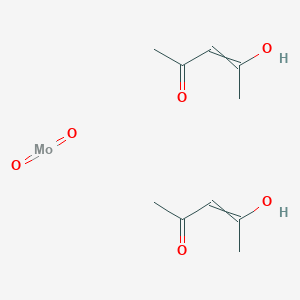![molecular formula C26H27Cl2FN6O3 B12507724 6-amino-5-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-N-[4-(3,5-dimethylpiperazine-1-carbonyl)phenyl]pyridazine-3-carboxamide](/img/structure/B12507724.png)
6-amino-5-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-N-[4-(3,5-dimethylpiperazine-1-carbonyl)phenyl]pyridazine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ensartinib is a second-generation anaplastic lymphoma kinase inhibitor that has shown significant promise in the treatment of non-small cell lung cancer. It is a potent and selective inhibitor that targets anaplastic lymphoma kinase and its various mutations, making it a valuable therapeutic option for patients with anaplastic lymphoma kinase-positive non-small cell lung cancer .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ensartinib involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of coupling reactions, followed by functional group modifications to introduce the necessary pharmacophores. The reaction conditions typically involve the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig coupling, under inert atmosphere conditions .
Industrial Production Methods: Industrial production of ensartinib follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-throughput reactors and continuous flow chemistry to ensure consistent quality and yield. The process also includes rigorous purification steps, such as recrystallization and chromatography, to achieve the desired purity levels required for pharmaceutical applications .
Análisis De Reacciones Químicas
Types of Reactions: Ensartinib undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its metabolic activation and deactivation in the body.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to introduce oxygen functionalities.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium azide or potassium cyanide under mild conditions.
Major Products Formed: The major products formed from these reactions include various metabolites that are either pharmacologically active or inactive. These metabolites are often characterized using techniques like liquid chromatography-mass spectrometry .
Aplicaciones Científicas De Investigación
Ensartinib has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, ensartinib serves as a model compound for studying the mechanisms of anaplastic lymphoma kinase inhibition and the development of new inhibitors with improved efficacy and safety profiles .
Biology: In biological research, ensartinib is used to study the role of anaplastic lymphoma kinase in cellular signaling pathways and its implications in cancer biology. It helps in understanding the molecular mechanisms underlying anaplastic lymphoma kinase-positive cancers .
Medicine: In medicine, ensartinib is primarily used in clinical trials and therapeutic applications for treating non-small cell lung cancer. It has shown promising results in improving progression-free survival and overall survival rates in patients with anaplastic lymphoma kinase-positive non-small cell lung cancer .
Industry: In the pharmaceutical industry, ensartinib is used as a lead compound for developing new anaplastic lymphoma kinase inhibitors. Its synthesis and production methods are continuously optimized to enhance yield and reduce production costs .
Mecanismo De Acción
Ensartinib exerts its effects by selectively inhibiting the anaplastic lymphoma kinase tyrosine kinase receptor. It binds to the ATP-binding site of the receptor, preventing its phosphorylation and subsequent activation. This inhibition disrupts the downstream signaling pathways involved in cell proliferation and survival, leading to the suppression of tumor growth .
Molecular Targets and Pathways: The primary molecular target of ensartinib is the anaplastic lymphoma kinase receptor. It also exhibits activity against other kinases, such as the Abelson murine leukemia, met proto-oncogene, receptor tyrosine kinase, and v-ros UR2 sarcoma virus oncogene homolog 1. These interactions contribute to its broad-spectrum anticancer activity .
Comparación Con Compuestos Similares
Crizotinib: First-generation anaplastic lymphoma kinase inhibitor with broader kinase inhibition profile.
Alectinib: Second-generation inhibitor with high central nervous system penetration.
Brigatinib: Second-generation inhibitor with activity against multiple anaplastic lymphoma kinase mutations.
Ceritinib: Second-generation inhibitor with a distinct safety profile.
Lorlatinib: Third-generation inhibitor with high potency and central nervous system activity.
Ensartinib’s unique properties and broad-spectrum activity make it a valuable addition to the arsenal of anaplastic lymphoma kinase inhibitors, offering new hope for patients with anaplastic lymphoma kinase-positive non-small cell lung cancer.
Propiedades
Fórmula molecular |
C26H27Cl2FN6O3 |
|---|---|
Peso molecular |
561.4 g/mol |
Nombre IUPAC |
6-amino-5-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-N-[4-(3,5-dimethylpiperazine-1-carbonyl)phenyl]pyridazine-3-carboxamide |
InChI |
InChI=1S/C26H27Cl2FN6O3/c1-13-11-35(12-14(2)31-13)26(37)16-4-6-17(7-5-16)32-25(36)20-10-21(24(30)34-33-20)38-15(3)22-18(27)8-9-19(29)23(22)28/h4-10,13-15,31H,11-12H2,1-3H3,(H2,30,34)(H,32,36) |
Clave InChI |
GLYMPHUVMRFTFV-UHFFFAOYSA-N |
SMILES canónico |
CC1CN(CC(N1)C)C(=O)C2=CC=C(C=C2)NC(=O)C3=NN=C(C(=C3)OC(C)C4=C(C=CC(=C4Cl)F)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(Fluoromethyl)phenyl]boronic acid](/img/structure/B12507655.png)

![N-[7-chloro-1-[1-[4-(dimethylamino)but-2-enoyl]azepan-3-yl]benzimidazol-2-yl]-2-methylpyridine-4-carboxamide](/img/structure/B12507658.png)
![6-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexane-1,2,3,4,5-pentol](/img/structure/B12507666.png)
![tert-butyl (3aR,8bS)-7-methoxy-3a-(2-oxoethyl)-2H,3H,4H,8bH-indeno[1,2-b]pyrrole-1-carboxylate](/img/structure/B12507673.png)
![2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-{[(2-phenylacetamido)methyl]sulfanyl}propanoic acid](/img/structure/B12507674.png)
![5-[({2-[(4-Acetylphenyl)amino]-2-oxoethyl}sulfanyl)methyl]furan-2-carboxylic acid](/img/structure/B12507676.png)
![(R)-1,13-Bis(dicyclohexylphosphino)-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonine](/img/structure/B12507688.png)
![[4-(Benzyloxy)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl]acetic acid; dicha](/img/structure/B12507689.png)
![4-[(2-Chlorophenyl)methylidene]-1-phenylpyrazolidine-3,5-dione](/img/structure/B12507698.png)


![5-(2-hydroxyphenyl)-3a-methyl-6-[3-(trifluoromethyl)benzoyl]-tetrahydro-1H-pyrrolo[2,3-b]pyrrol-2-one](/img/structure/B12507719.png)

